molecular formula C17H19NO4S B2680788 Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425609-96-7

Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2680788
CAS No.: 425609-96-7
M. Wt: 333.4
InChI Key: BSMIEVNEDHWJQV-UHFFFAOYSA-N
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Description

Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound that belongs to the class of glycinates. These compounds are characterized by the presence of a glycine moiety attached to various functional groups. This particular compound features a methyl group, a 2-methylphenyl group, and a 4-methylphenylsulfonyl group, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl glycine, 2-methylphenylamine, and 4-methylphenylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dichloromethane or toluene, under controlled temperature and pressure conditions.

    Catalysts and Reagents: Catalysts like triethylamine or pyridine may be used to facilitate the reaction, along with reagents like sodium hydroxide or hydrochloric acid to adjust the pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or reagent in biochemical assays.

    Medicine: It could be investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.

    Industry: The compound may find use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
  • Methyl N-(2-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycinate
  • Methyl N-(2-methylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate

Uniqueness

Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-8-10-15(11-9-13)23(20,21)18(12-17(19)22-3)16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMIEVNEDHWJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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